REACTION_CXSMILES
|
[C:1](#[N:8])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[C:9](O)(=O)[C:10]1C=CC(C(O)=O)=CC=1.P(=O)(O)(O)O>>[C:6]([C:5]1[CH:10]=[CH:9][C:2]([C:1]#[N:8])=[CH:3][CH:4]=1)#[N:7]
|
Name
|
mixture
|
Quantity
|
650 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
dinitriles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC#N)#N
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
dinitriles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into a 2000-ml reactor
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is heated at the
|
Type
|
TEMPERATURE
|
Details
|
these conditions are maintained for 5 h
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |